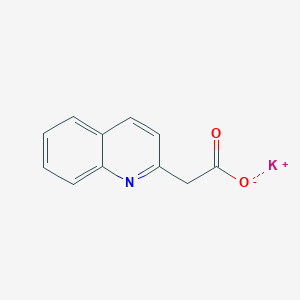

Potassium 2-(quinolin-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H8KNO2 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

potassium;2-quinolin-2-ylacetate |

InChI |

InChI=1S/C11H9NO2.K/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |

InChI Key |

MBOPKSIECBTNLZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies

Proposed Mechanisms for Quinoline (B57606) N-Oxide Functionalization

Quinoline N-oxides are versatile precursors for the regioselective functionalization of the quinoline ring, especially at the C2 and C8 positions. researchgate.netsioc-journal.cn The N-oxide group can act as a directing group and an internal oxidant, facilitating a variety of transformations. The mechanisms of these reactions often involve complex pathways, including cycloadditions, rearrangements, and bond cleavage events. researchgate.netnih.gov

A notable reaction involving quinoline N-oxides is their participation in [3+2] cycloaddition reactions. For instance, a tandem [3+2] cycloaddition/ring-opening/O-arylation sequence has been developed for the synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides. rsc.org This process proceeds without the need for transition metals or additives. rsc.org Similarly, [3+2] cycloadditions between tertiary amine N-oxides (which can include quinoline N-oxide) and silyl (B83357) imines have been explored as a route to 1,2-diamines. acs.org Computational studies on these reactions suggest the formation of a multi-ion-bridge intermediate, which avoids a highly electrophilic iminium intermediate, thereby allowing for broader substrate flexibility. acs.org These cycloaddition pathways are key for constructing complex heterocyclic systems. youtube.comuchicago.edu

Intramolecular rearrangements are fundamental to many transformations of quinoline derivatives. rsc.orgacs.org In the context of N-oxide functionalization, after an initial addition or cycloaddition event, rearrangement and subsequent rearomatization are often necessary to yield the stable final product. For example, in deoxygenative heteroarylation reactions, a plausible mechanism involves the initial nucleophilic attack of the quinoline N-oxide onto an activating agent, followed by the addition of a nucleophile (like a triazolyl anion) to the C2 position. beilstein-journals.org This is followed by a rearrangement and elimination sequence that results in the C2-functionalized quinoline and restores the aromaticity of the quinoline ring. beilstein-journals.org Similar rearrangement processes are observed in various named reactions used for quinoline synthesis, such as the Skraup, Combes, and Friedländer syntheses, which involve cyclization and dehydration (a form of rearomatization) steps. iipseries.org

The functionalization of quinoline N-oxides often relies on the cleavage of a C-H bond, typically at the C2 or C8 position. nih.gov This process is frequently mediated by transition metal catalysts, such as rhodium or palladium. nih.govrsc.org The N-oxide group directs the catalyst to a nearby C-H bond. The mechanism generally involves the coordination of the metal to the N-oxide, followed by C-H activation via pathways like concerted metalation-deprotonation (CMD). nih.gov

Computational studies on rhodium-catalyzed C-H functionalization of quinoline N-oxides with alkynes have detailed the subsequent N-O bond cleavage and oxygen atom transfer. nih.gov The favored pathway involves several steps:

Electrophilic deprotonation.

Insertion of an alkyne into the Rh-C bond.

Reductive elimination to form a rhodium(I) intermediate.

Oxidative addition to break the N-O bond.

Protonation to regenerate the catalyst. nih.gov

This sequence highlights the dual role of the N-oxide as both a directing group for C-H activation and an internal oxygen atom donor. nih.gov

Mechanism of Quinoline-2-one Derivative Formation

Quinoline-2-ones (also known as carbostyrils) are an important class of quinoline derivatives. Their formation can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. mdpi.comsapub.orgimpactfactor.org One common method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The mechanism proceeds via an intramolecular aldol-type condensation. The base abstracts a proton to form an enolate, which then attacks the aryl ketone. Subsequent dehydration leads to the formation of the quinoline-2-one or quinolin-4-one, depending on the substrate and reaction conditions. mdpi.com

Another pathway to quinoline-2-one derivatives can occur from quinoline N-oxides under specific conditions. For example, DFT studies of PdCl2-catalyzed reactions of quinoline N-oxide in the presence of water showed the formation of 2-quinolinones alongside C8-H activation. rsc.org The proposed mechanism for 2-quinolinone formation is complex, initiated by a hydroxide (B78521) attack at the C2 position, followed by the migration of two hydrogen atoms and a final reductive elimination step. rsc.org

The table below summarizes key synthetic methods for quinoline-2-one derivatives.

| Method | Precursor | Key Mechanistic Step | Ref. |

| Camps Cyclization | N-(2-acylaryl)amide | Intramolecular aldol (B89426) condensation | mdpi.com |

| From N-Oxide | Quinoline N-Oxide | Hydroxide attack at C2, H-migration | rsc.org |

| From Coumarin | Substituted Coumarin | Reaction with hydrazine (B178648) hydrate | sapub.orgimpactfactor.org |

Molecular Rearrangements in Quinoline-Containing Heterocycles

Molecular rearrangements are a hallmark of quinoline chemistry, enabling the synthesis of diverse and complex heterocyclic structures. rsc.org The Beckmann rearrangement, for example, is a classic organic reaction that can be applied to the synthesis of isoquinolines. youtube.com While not directly forming quinolines, the principles are relevant to the broader class of related heterocycles.

In the quinoline series itself, rearrangements can be induced under various conditions. For instance, N-Lithio-1,2-dihydroquinolines, formed from the reaction of quinolines with organolithium reagents, can be acylated. rsc.orgrsc.org Certain N-acylated derivatives are susceptible to rearrangement into tertiary carbinols in the presence of excess organolithium compounds. rsc.org These transformations showcase the ability of the quinoline ring system to undergo significant structural changes.

Kinetic Experiments in Cyclization Reactions

Kinetic studies are essential for elucidating reaction mechanisms and optimizing reaction conditions. However, for many quinoline-forming cyclization reactions, detailed kinetic data is not always available. researchgate.net

In the context of electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines, the reaction rates and outcomes are influenced by the nature of the electrophile and the substituents on the aniline (B41778) and alkyne moieties. nih.gov These reactions are typically fast, proceeding at room temperature. nih.gov

For cascade reactions, such as the synthesis of tetrahydroquinoline-embedded α-tertiary amines, kinetic profiling can help to understand the sequence of events. researchgate.net For instance, monitoring the concentration of reactants and intermediates over time can reveal whether the reaction proceeds through a steady accumulation of an intermediate or if it is rapidly consumed in a subsequent step. researchgate.net While specific kinetic data for the cyclization involving potassium 2-(quinolin-2-yl)acetate is not prominently reported, studies on related systems, like the keto-enol-amide (KAHA) ligation using quinoline potassium acyltrifluoroborates, emphasize the importance of reaction kinetics, especially for applications at physiological pH. researchgate.net The design of reactive precursors in such systems is heavily guided by mechanistic understanding to achieve rapid reaction rates. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of Potassium 2-(quinolin-2-yl)acetate. The molecular formula for the compound is C₁₁H₈KNO₂, which corresponds to a molecular weight of approximately 225.288 g/mol . chemicalregister.com

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily ionized. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. While specific experimental fragmentation data for this exact compound is not detailed in the reviewed literature, general principles for the fragmentation of quinoline (B57606) derivatives and potassium adducts can be described. arabjchem.orgresearchgate.net The fragmentation of the parent ion would likely involve characteristic losses from the acetate (B1210297) moiety and cleavage of the quinoline ring system. The distinct fragmentation pathways of compounds complexed with different alkali metal cations, such as potassium, can enable their specific identification in MS/MS analysis. arabjchem.org The initial fragmentation would likely involve the neutral loss of carbon dioxide (CO₂) from the carboxylate group. Subsequent fragmentation would proceed via cleavage of the quinoline ring structure. researchgate.net

Table 1: Molecular Weight Data for this compound and its Parent Acid

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Data Source |

| This compound | C₁₁H₈KNO₂ | 225.288 | chemicalregister.com |

| 2-(Quinolin-2-yl)acetic acid | C₁₁H₉NO₂ | 187.19 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the parent acid, 2-(quinolin-2-yl)acetic acid (C₁₁H₉NO₂), is 187.063328530 Da. nih.gov From this, the theoretical exact mass of this compound can be calculated by subtracting the mass of an acidic proton and adding the mass of a potassium ion. This calculated value is then compared against the experimentally determined mass from an HRMS instrument, such as a Q-TOF mass spectrometer. arabjchem.org A close match between the theoretical and experimental mass confirms the compound's identity with a high degree of confidence. The use of HRMS is a standard method for the structural identification of complex molecules and their metabolites. nih.gov

X-ray Diffraction for Solid-State Structural Determination

While a specific, publicly available crystal structure for this compound was not found in the searched databases, the analysis of related quinoline derivatives and potassium salts demonstrates the type of data obtained. cambridge.orguni-ulm.de An XRD analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell parameters. For instance, a study on 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline found it to crystallize in a monoclinic system with the space group P21/n. cambridge.org Similarly, analysis of potassium tin chloride revealed a cubic unit cell with the space group Fm-3m. uni-ulm.de This structural information is critical for understanding the solid-state properties of the material.

Table 2: Illustrative X-ray Diffraction Parameters for a Related Quinoline Derivative (Note: This data is for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and is provided for illustrative purposes only.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.795 |

| b (Å) | 7.484 |

| c (Å) | 10.787 |

| β (°) | 93.96 |

| Volume (ų) | 1674.8 |

| Data Source | cambridge.org |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The quinoline core of this compound contains a conjugated aromatic system, which gives rise to characteristic absorption bands. These absorptions are primarily due to π → π* and n → π* electronic transitions.

Studies on various quinoline derivatives show that they typically exhibit strong absorption in the UV region, often with multiple bands. researchgate.net The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the quinoline ring and the solvent used. For example, the absorption spectra of some quinoline derivatives have been reported in the 280 to 510 nm range. researchgate.net The protonation state of the molecule can also significantly affect the UV-Vis spectrum, leading to shifts in the absorption bands as the pH of the solution changes. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima for Related Quinoline Compounds

| Compound | Solvent/Condition | Absorption Maxima (λmax, nm) | Data Source |

| Quinoline Derivative (Q-2) | Aqueous, pH dependent | Bands shift within ~230-340 nm range | researchgate.net |

| Various Quinoline Derivatives | Not specified | General range of 280-510 nm | researchgate.net |

Fluorescence Spectroscopy (where applicable to derivatives)

While data on the specific fluorescence of this compound is not available, quinoline and its derivatives are widely recognized for their significant fluorescent properties. researchgate.net These compounds often serve as the core structure for fluorescent probes and sensors due to their rigid, planar structure and high quantum yields. nih.gov

The fluorescence emission of quinoline derivatives can be highly sensitive to their environment and structural modifications. For instance, the introduction of different functional groups can tune the emission color across the visible spectrum. researchgate.net Furthermore, the coordination of quinoline derivatives with metal ions often leads to substantial changes in their fluorescence properties, a phenomenon utilized in the design of selective ion sensors. nih.govnih.gov Some derivatives exhibit aggregation-induced emission (AIE), where fluorescence intensity increases upon aggregation in certain solvent mixtures. researchgate.net The development of quinoline derivative-functionalized nanomaterials has also led to novel fluorescent nanosensors for applications in bioimaging. rsc.org

Table 4: Examples of Fluorescence Properties in Quinoline Derivatives

| Derivative/Complex | Excitation (λex, nm) | Emission (λem, nm) | Observation/Application | Data Source |

| Sensor 1 (a quinoline derivative) | 314 | 420 | Fluorescence quenching upon binding Fe³⁺ | nih.gov |

| 5-chloro-8-hydroxyquinoline Complexes | Not specified | Varies with metal ion | Intense luminescence, potential for ionic probes | nih.gov |

| AnQn (A Schiff base derivative) | 320 | ~480 | Exhibits Aggregation-Induced Emission (AIE) | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, utilized to investigate the electronic properties, structure, and reactivity of molecules. nih.govdergipark.org.tr This method is favored for its balance of accuracy and computational efficiency, making it an excellent tool for studying complex systems like quinoline (B57606) derivatives. nih.gov DFT calculations are instrumental in predicting molecular geometries, analyzing frontier molecular orbitals, and mapping electrostatic potentials, thereby providing a detailed picture of a molecule's behavior at the atomic level. nih.govresearchgate.net

A fundamental step in any computational analysis is geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-31+G(d,p), the most stable three-dimensional arrangement of atoms in Potassium 2-(quinolin-2-yl)acetate can be predicted. nih.gov This process calculates the molecule's energy at various atomic configurations, systematically altering bond lengths, bond angles, and dihedral angles until a minimum energy structure—the equilibrium geometry—is found. nih.gov The resulting optimized structure provides crucial information about the spatial relationship between the quinoline ring, the acetate (B1210297) group, and the potassium ion.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comirjweb.com The nature and energy of these orbitals are pivotal in predicting how a molecule will interact with other species.

The energies of the HOMO and LUMO are critical parameters that dictate the electronic behavior of a molecule. A high HOMO energy level indicates a greater propensity to donate electrons, signifying nucleophilic character. Conversely, a low LUMO energy level suggests a greater ability to accept electrons, indicating electrophilic character. youtube.com For quinoline derivatives, the HOMO is often delocalized across the entire molecule, while the LUMO may be similarly distributed, indicating potential for charge transfer across the molecular structure. researchgate.net

Illustrative data based on studies of similar quinoline derivatives.

Interactive Table: Representative FMO Energies| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.3 | Highest Occupied Molecular Orbital |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.comajchem-a.com A hard molecule possesses a large energy gap, whereas a soft molecule has a small one. mdpi.com

Illustrative data based on theoretical calculations of related compounds.

Interactive Table: Representative Reactivity Indices| Parameter | Formula | Value (eV) | Description |

|---|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicates chemical stability. |

| Ionization Potential (I) | -EHOMO | 6.3 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.05 | The power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, using a color spectrum to identify charge distribution. researchgate.netnih.gov Regions of negative potential (typically colored red) are characterized by an excess of electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetate group and the nitrogen atom of the quinoline ring, highlighting these as the most probable sites for interaction with the potassium cation and other electrophiles.

Thermodynamic Parameters and Energy Barriers

The stability and reactivity of quinoline derivatives are governed by their thermodynamic properties. Parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) are crucial for understanding phase transitions and reaction spontaneity. longdom.org Density Functional Theory (DFT) is a common method for calculating these properties. For the parent quinoline molecule, thermodynamic parameters have been calculated at the B3LYP/6–31+G (d, p) level of theory, providing insights into its stability. scirp.orgresearchgate.net

Studies on 2-substituted quinolines have determined their evaporation enthalpies and other thermochemical characteristics. longdom.org For instance, the evaporation enthalpies for 2-methylquinoline, 2-chloroquinoline (B121035), and 2-phenylquinoline (B181262) were determined using a solution calorimetry-additivity scheme. longdom.org Such data is vital for assessing the stability of these compounds in different phases. longdom.org

Activation thermodynamic parameters, including the energy of activation (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), are key to understanding reaction kinetics. For the thermal decomposition of metal complexes with a quinoline derivative ligand, these parameters have been evaluated using thermogravimetric analysis (TGA). ugm.ac.id

Furthermore, kinetic and theoretical studies on Hydrogen Atom Transfer (HAT) reactions involving quinolinimide-N-oxyl radicals provide data on reaction energetics. For the reaction with toluene, calculations have determined the enthalpies and free energies associated with the reaction steps, revealing that the free energies of the final dissociated products are higher than those of the reactants. sonar.ch

Table 1: Calculated Thermodynamic Parameters for Quinoline (Ground State at 298.15 K) researchgate.net This table is interactive. Click on the headers to sort.

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 100.33 | kcal/mol |

| Thermal energy | 106.54 | kcal/mol |

| Molar heat capacity at constant volume (Cv) | 33.51 | cal/mol·K |

Prediction of Alkylation Sites

Computational methods are invaluable for predicting the regioselectivity of chemical reactions, such as the alkylation of quinoline derivatives. The challenge lies in the fact that the energy values of various C-H bonds in quinolines can be within a narrow range, making selective functionalization difficult. mdpi.com

Theoretical approaches can rationalize the observed selectivity. For electrophilic aromatic substitution reactions on heterocyclic compounds, a combination of methods has proven effective. The site of substitution often correlates with the lowest predicted ¹³C and/or ¹H NMR chemical shifts. nih.govresearchgate.net In cases where this correlation is not predictive, analysis of the Highest Occupied Molecular Orbital (HOMO) obtained from DFT calculations can explain the regioselectivity. nih.govresearchgate.net This combined approach has shown a success rate of over 95% in predicting the correct reaction site. nih.gov

For specific reactions like the C-H alkenylation of quinoline N-oxides, computational studies help elucidate the reaction mechanism, suggesting pathways that involve steps like borylcupration followed by nucleophilic attack. researchgate.net In Rh(III)-catalyzed couplings, mechanistic studies, including computational analysis, point towards an irreversible, rate-limiting C-H activation step. mdpi.com These theoretical insights are crucial for designing reactions with desired regioselectivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.gov It has been successfully applied to a wide range of quinoline derivatives to understand their electronic transitions. nih.govrsc.orgresearchgate.net

TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can simulate UV-Vis spectra and identify the molecular orbitals involved in each electronic transition. researchgate.netrsc.orgresearchgate.net These calculations allow for the assignment of absorption bands to specific transitions, such as π → π* and n → π. rsc.orgrsc.org For example, in 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, long-wavelength bands were assigned to π → π transitions involving intramolecular charge transfer. rsc.org

The theoretical spectra calculated by TD-DFT generally show good agreement with experimental data, although a consistent underestimation of the energy gap is a known limitation of some methods. researchgate.net Despite this, the relative spectral positions and trends are often well-reproduced. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, is critical for achieving accuracy. researchgate.netresearchgate.netarabjchem.org For instance, the CAM-B3LYP functional has been noted as being well-suited for calculating the UV-Vis absorption spectra of certain quinoline derivatives. researchgate.net

Table 2: Comparison of Experimental and Theoretical Absorption Wavelengths (λmax) for Selected Quinoline Derivatives researchgate.net This table is based on data for quinoline-carbazole compounds and is for illustrative purposes.

| Compound | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Q3 | 349 | 364 |

| Q4 | 347 | 360 |

Studies on Electron Transfer Mechanisms (e.g., HAT, SET-PT) in Related Quinoline Compounds

Electron transfer processes are fundamental to the reactivity of many organic compounds, including quinoline derivatives. These mechanisms can involve the transfer of an electron alone (Single Electron Transfer, SET), or the coupled transfer of an electron and a proton (Proton-Coupled Electron Transfer, PCET). nih.govyoutube.comyoutube.com PCET can occur via different pathways, including Hydrogen Atom Transfer (HAT), where the electron and proton originate from the same bond. nih.gov

Kinetic and theoretical studies have explored HAT processes involving quinoline-based radicals. For the quinolinimide-N-oxyl radical (QINO•), HAT rate constants are significantly influenced by enthalpic and polar effects arising from the N-heteroaromatic ring. sonar.chacs.orgnih.gov Theoretical calculations support a HAT mechanism with a significant degree of charge transfer in the transition state. sonar.chacs.org

PCET has also been investigated in donor-acceptor systems containing quinone moieties, which are structurally related to the quinoline core. nih.gov In such systems, photoinduced PCET can proceed through either a concerted mechanism or a stepwise pathway, depending on the reaction conditions. nih.gov The ability to switch between these mechanisms is critical in controlling reaction outcomes. acs.org The general principles of PCET show that it provides reaction pathways that can avoid high-energy intermediates by transferring electrons and protons simultaneously. nih.gov

Intermolecular Interaction Energy Calculations

The noncovalent interactions between molecules are critical in many areas of chemistry, and their strength can be quantified by calculating the intermolecular interaction energy. researchgate.net For quinoline derivatives, computational methods like DFT have been employed to study these interactions. nih.gov

One study investigated the intermolecular charge-transfer complexes between various quinoline derivatives and diiodine using DFT and ab initio methods. nih.gov The calculations, which included geometry optimization and frequency analyses, determined the interaction energies and found that these energies correlate with the performance of dye-sensitized solar cells incorporating these quinolines. nih.gov The primary interaction was identified between the nitrogen lone pair of the quinoline and the σ* orbital of iodine. nih.gov

In other systems, binding free energies between quinoline derivatives and biological macromolecules have been calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov These calculations provide insight into the favorability of binding, with negative ΔGbind values indicating a favorable interaction. nih.gov For more accurate benchmark data on interaction energies, high-level wavefunction methods such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) are considered the gold standard, against which more economical DFT methods can be tested. researchgate.net

Catalytic Applications

Potassium as a Catalyst Component or Modulator

Potassium's role in catalysis extends from being an essential additive in synthetic reactions to a known deactivating agent in industrial processes. Understanding these dual functions is critical for optimizing catalyst performance and longevity.

In the synthesis of quinoline (B57606) and its derivatives, potassium salts often play a crucial, albeit indirect, catalytic role, typically by acting as a base or mediator. For instance, potassium phosphate facilitates a cascade phosphorylation cycloisomerization of ynones and diphenylphosphine oxides to produce C4-phosphorylated quinoline scaffolds. nih.govresearchgate.net This process achieves C-P and C-N bond formation in a single, metal-free procedure. nih.gov Similarly, potassium hydroxide (B78521) is a key component in the Friedländer synthesis, where it catalyzes the condensation of an o-amino aryl aldehyde with a ketone to yield a quinoline derivative. iipseries.org These examples highlight the function of the potassium cation in enabling fundamental bond-forming reactions that construct the quinoline ring system.

In many industrial catalytic applications, particularly those involving biomass conversion, potassium is a known poison that can severely limit catalyst lifetime. osti.govpnnl.govenergy.gov Deactivation occurs through several mechanisms:

Poisoning of Acid Sites: Potassium ions can neutralize strong acid sites on catalyst supports, such as zeolites and metal oxides like TiO2. osti.govchemcatbio.org Specifically, potassium has been shown to preferentially poison strong Lewis acid sites, which are crucial for reactions like alcohol dehydration. acs.org

Blocking of Active Sites: Accumulation of potassium on the catalyst surface can physically block active sites, preventing reactants from accessing them. osti.gov At higher concentrations, potassium can deposit on metal-support interfaces, deactivating sites responsible for hydrogenation and oxidation reactions. acs.org

Chemical Interaction: Potassium can react with active catalyst components. For example, on V2O5-WO3/TiO2 catalysts used for selective catalytic reduction (SCR), potassium can reduce the amount of active V5+ species and decrease surface chemisorbed oxygen, thereby inhibiting the catalytic cycle. acs.orgmdpi.com

Fortunately, potassium-induced deactivation is often reversible. pnnl.govchemcatbio.orgacs.org A common and effective mitigation strategy is the regeneration of the catalyst through washing. energy.govchemcatbio.org Studies on Pt/TiO2 catalysts have demonstrated that a simple water washing process can successfully remove most of the accumulated potassium, restoring over 90% of the catalyst's original activity. energy.gov For SCR catalysts, washing with dilute acids like sulfuric or acetic acid can effectively remove potassium species and recover catalytic performance. semanticscholar.orgaaqr.orgnih.gov This process frees the acid sites that were previously neutralized by potassium. semanticscholar.org

Quinoline-Derived Ligands in Homogeneous Catalysis

The quinoline moiety is a privileged structure in coordination chemistry, serving as a robust ligand for a variety of transition metals. Its rigid, planar structure and the presence of a nitrogen atom for metal coordination make it ideal for forming stable and catalytically active complexes.

Quinoline derivatives are extensively used in palladium-catalyzed reactions, where they can function as both a substrate and a directing group to guide C-H functionalization. acs.org This dual role allows for the efficient synthesis of complex, substituted quinolines. nih.govrsc.orgmdpi.com Palladium catalysis enables a wide range of transformations involving quinoline scaffolds, including C-H arylation, amination, and the formation of carbon-carbon bonds. nih.gov The nitrogen atom of the quinoline ring can coordinate to the palladium center, directing the catalytic activity to a specific C-H bond, often at the C8 position. researchgate.net

Interactive Table: Examples of Palladium-Catalyzed Reactions with Quinoline Derivatives

| Reaction Type | Catalyst | Key Features | Reference(s) |

| C-H Arylation | Pd(OAc)2 | Direct functionalization of the quinoline C8 position. | researchgate.net |

| C-H Amination | Pd(OAc)2 | Intermolecular formation of C-N bonds at sp2 C-H sites. | nih.gov |

| Oxidative C-H/C-H Coupling | Pd(OAc)2 | Coupling of quinolines with unactivated arenes. | mdpi.com |

| Cyclopropane C-H Functionalization | Pd(0) | Intramolecular ring-opening and C-C bond formation to synthesize tetrahydroquinolines. | rsc.org |

Quinoline-based ligands are highly effective in a variety of copper-catalyzed reactions, from photoredox catalysis to classic cross-coupling. rsc.orgrsc.orgbenthamscience.com Copper(II) complexes with quinoline ligands have been developed as efficient photocatalysts for atom transfer radical addition (ATRA) reactions. rsc.orgresearchgate.net Under visible light irradiation, these complexes can be reduced to the active copper(I) species, which then catalyze the addition of alkyl halides to alkenes. rsc.org In other applications, tridentate quinoline-based Schiff base ligands form copper(II) complexes that catalyze C-N bond formation between N-nucleophiles and diazo compounds. nih.gov Furthermore, quinoline-derived ligands have been employed in Ullmann C-N coupling reactions and in the synthesis of complex organic molecules. benthamscience.comresearchgate.net

Interactive Table: Examples of Copper-Catalyzed Reactions with Quinoline Ligands

| Reaction Type | Catalyst System | Application | Reference(s) |

| Photoredox ATRA | Cu(II)-quinoline complexes | Addition of alkyl halides to alkenes under white light. | rsc.orgresearchgate.net |

| Chlorosulfonylation | In situ generated Cu(II)-quinoline complexes | Addition of sulfonyl chlorides to alkenes and alkynes. | uni-regensburg.deresearchgate.net |

| C-N Bond Formation | Cu(II) complex with a tridentate (NNN) quinoline ligand | Reaction of anilines with diazo compounds to form secondary or tertiary amines. | nih.gov |

| Ullmann C-N Coupling | Cu(0) | Synthesis of thiourea-linked quinoline analogues in aqueous media. | benthamscience.com |

The use of earth-abundant metals like manganese in catalysis is a growing area of research. Quinoline-derived pincer ligands have been instrumental in developing highly efficient manganese catalysts for a range of organic transformations. nih.govresearchgate.net These catalysts are particularly effective in reactions involving hydrogen transfer. For example, manganese PNP pincer complexes have been used for the sustainable synthesis of substituted quinolines from 2-aminobenzyl alcohols and other alcohols, proceeding with high atom efficiency. nih.gov Chiral pincer manganese catalysts have also shown outstanding activity in the asymmetric hydrogenation of quinolines, achieving high yields and excellent enantioselectivities that are competitive with noble metal catalysts. nih.gov

A notable application is the ligand-controlled, regiodivergent hydroboration of quinolines. chinesechemsoc.orgbohrium.comchinesechemsoc.org Depending on the specific structure of the quinoline-based pincer ligand, the manganese catalyst can selectively direct the hydroboration to either the 1,2- or 1,4-position of the quinoline ring, demonstrating a high level of control over reaction selectivity. chinesechemsoc.orgbohrium.com

Interactive Table: Examples of Manganese-Catalyzed Reactions with Quinoline Ligands

| Reaction Type | Catalyst System | Key Features | Reference(s) |

| Synthesis of Quinolines | Hydride Mn(I) PNP pincer complex | Dehydrogenation/condensation sequence using 2-aminobenzyl alcohols. | nih.gov |

| Asymmetric Hydrogenation | Chiral pincer manganese complex | High turnover numbers and enantioselectivities (up to 97% ee). | nih.gov |

| Transfer Hydrogenation | Manganese PNP pincer complex | Uses ammonia-borane as a hydrogen source under mild conditions. | researchgate.netrsc.org |

| Regiodivergent Hydroboration | Amido-manganese pincer complexes | Ligand structure controls whether 1,2- or 1,4-hydroboration occurs. | chinesechemsoc.orgbohrium.comchinesechemsoc.org |

| Synthesis of Tetrahydroquinolines | Manganese(I) PN3 pincer complex | One-pot cascade reaction via borrowing hydrogen methodology. | acs.org |

Catalysis in Ring-Opening Polymerization using Quinoline-Oxoates

Ring-Opening Polymerization (ROP) is a crucial method for synthesizing biodegradable and biocompatible polyesters, which have widespread applications in the medical and materials science fields. This process involves the polymerization of cyclic monomers, such as lactones (e.g., ε-caprolactone) or lactides, initiated by a catalytic system. The catalyst plays a pivotal role in controlling the polymerization rate, molecular weight, and stereochemistry of the resulting polymer.

Recent research has explored the use of metal complexes with quinoline-based ligands as catalysts for ROP. Specifically, quinolinyl [N,O] coordinated lithium complexes have been designed, synthesized, and applied to the ring-opening polymerization of cyclic esters globethesis.com. In such a system, a "quinoline-oxoate" ligand, like 2-(quinolin-2-yl)acetate, can coordinate to a metal center (e.g., Lithium, Zinc, Titanium) through both the quinoline nitrogen and the oxygen atoms of the acetate (B1210297) group. This bidentate coordination creates a well-defined catalytic center.

The general mechanism for ROP catalyzed by a metal-alkoxide complex involves the coordination and activation of the cyclic monomer at the metal center. The polymerization is initiated by a nucleophilic attack of an initiator, often an alkoxide, on the carbonyl carbon of the monomer. This attack opens the ring and forms a new propagating species, which is a metal-alkoxide terminated polymer chain. This chain can then coordinate and open subsequent monomer units, leading to the growth of the polymer. The structure and electronic properties of the quinoline-oxoate ligand can influence the catalyst's activity and selectivity by modifying the Lewis acidity of the metal center and the steric environment around it.

For example, zinc amido-oxazolinate complexes have been shown to be effective catalysts for the Ring-Opening Copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce polyesters mdpi.com. The catalytic cycle in these systems also relies on the coordination of monomers to the metal center and subsequent nucleophilic attack by the growing polymer chain. Although distinct from a quinoline-oxoate, the underlying principle of a metal complex facilitating monomer ring-opening is analogous. The versatility of such catalytic systems allows for the production of polymers with controlled structures and properties mdpi.com.

Catalytic Oxidation of Alkenes using Quinoline-Oxazoline Complexes

The selective oxidation of alkenes to produce valuable carbonyl compounds is a cornerstone of modern synthetic chemistry. Quinoline-oxazoline (Quinox) ligands, when complexed with transition metals like palladium, form highly effective catalysts for the Wacker-type oxidation of alkenes. This process typically converts terminal alkenes into methyl ketones using an oxidant such as tert-butyl hydroperoxide (TBHP).

The catalytic efficiency of these quinoline-oxazoline-palladium complexes is attributed to the unique electronic properties of the bidentate Quinox ligand. The ligand is electronically asymmetric, with the quinoline ring acting as a relatively electron-poor moiety and the oxazoline (B21484) ring being comparatively electron-rich. This "push-pull" electronic disparity is considered essential for efficient catalysis. It creates a well-defined coordination sphere around the palladium center, where the more electrophilic site (trans to the quinoline) preferentially binds the alkene, while the anionic peroxide oxidant binds trans to the more electron-rich oxazoline.

The proposed mechanism involves a selective, catalyst-controlled oxypalladation step. By rendering the palladium center coordinatively saturated, the bidentate Quinox ligand prevents unwanted side reactions and controls the stereochemistry of the nucleophilic attack on the coordinated alkene. This leads to a selective oxidation process. Kinetic analyses and ligand modification studies have provided evidence supporting a syn-peroxypalladation mechanism. The reaction is versatile, allowing for the oxidation of a wide variety of terminal and internal alkenes. Chiral versions of the Quinox ligand can be used to achieve enantioselective oxidations, which are valuable in the synthesis of pharmaceuticals and other fine chemicals.

Below is a table summarizing the results of ligand modification on the catalytic oxidation, demonstrating the importance of the ligand's electronic structure.

| Entry | Ligand Modification | Relative Rate | Observations |

| 1 | Standard Quinox | 1.00 | Efficient catalysis with standard ligand. |

| 2 | Electron-donating group on Quinoline | < 1.00 | Decreased catalytic activity, supporting the "push-pull" hypothesis. |

| 3 | Electron-withdrawing group on Oxazoline | < 1.00 | Reduced efficiency, highlighting the need for an electron-rich oxazoline moiety. |

| 4 | Quinoline-Oxazole (oxidized oxazoline) | ~0.10 | Significantly lower activity, indicating the saturated oxazoline ring is crucial. |

| 5 | Non-asymmetric bidentate N-ligand | Low to None | Poor catalysis, emphasizing the unique role of the Quinox framework. |

This interactive table is based on findings from studies on the mechanism of Pd(Quinox)-catalyzed Wacker-type oxidation. The relative rates are illustrative of the trends observed.

Coordination Chemistry and Metal Complexes of Quinoline 2 Yl Acetate Ligands

Formation of Coordination Compounds with Transition Metals

The quinoline-2-yl-acetate ligand readily reacts with a diverse range of transition metals to form stable complexes. The coordination is typically driven by the chelation of the metal ion by the nitrogen atom of the quinoline (B57606) ring and one or both oxygen atoms of the acetate (B1210297) group.

The design of ligands based on the quinoline framework is a subject of significant research, aimed at tuning the properties of the resulting metal complexes. wikipedia.org Modifications to the quinoline ring or the acetate side chain can influence the ligand's steric and electronic properties, which in turn dictates the coordination geometry and reactivity of the metal center. wikipedia.org Quinoline-based ligands can adopt various coordination modes, including monodentate, bidentate, and bridging fashions. capes.gov.br For instance, quinoline-dicarboxylate ligands have been shown to act as bridging or bridging-chelating building blocks, connecting two to five metal centers through seven different coordination modes. acs.org This versatility is crucial in the construction of coordination polymers and other complex supramolecular structures. capes.gov.bracs.org The ability to offer both chelating and monodentate binding sites makes these "multimodal" ligands valuable for creating coordination frameworks with unique topologies. nih.gov

Zinc(II): As a d¹⁰ metal ion, Zinc(II) typically forms colorless complexes with coordination numbers ranging from four to six. With quinoline-2-yl-acetate, it is expected to form tetrahedral or octahedral complexes. Studies on related systems show that zinc(II) readily coordinates with quinoline derivatives. rsc.orgacs.org For example, complexes have been synthesized from ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622), where the ligand acts in a tridentate fashion. rsc.orgacs.org In mixed-ligand systems, such as those involving zinc acetate and orotic acid, the carboxylate groups can maintain a bidentate coordination while other ligands coordinate to the metal center. nih.gov The coordination chemistry of zinc with quinoline-pendant arm derivatives has also been extensively studied, revealing a high affinity of the metal for these types of ligands. nih.gov

Aluminum(III): Aluminum(III) is a hard metal ion that preferentially binds to hard oxygen donor atoms, such as those in carboxylate groups. acs.org In aqueous solutions, its chemistry is dominated by the formation of hydroxo complexes. acs.org The synthesis of soluble aluminum carboxylates can be achieved directly from aluminum hydroxide (B78521), yielding compounds like aluminum formate (B1220265) and aluminum hydroxyformate, which can serve as precursors for other carboxylate complexes. While specific studies on Aluminum(III) with 2-(quinolin-2-yl)acetate are not prevalent, the strong affinity of Al(III) for carboxylates suggests that complex formation is highly favorable. The coordination would likely involve the acetate group, with potential participation from the quinoline nitrogen, leading to stable chelate structures.

Copper(II): The d⁹ configuration of Copper(II) leads to a wide range of coordination geometries, often distorted from ideal symmetries due to the Jahn-Teller effect. It forms numerous complexes with quinoline-based ligands. Syntheses involving Cu(II) chloride and various quinoline-derived Schiff base ligands have yielded complexes with demonstrated biological activity. In these complexes, the quinoline derivative can act as a bidentate or tridentate ligand. rsc.org The resulting Cu(II) complexes can exhibit square planar, square pyramidal, or octahedral geometries. rsc.org For instance, a Cu(II) complex with a ligand derived from 2-chloroquinoline-3-carbaldehyde was proposed to have a distorted square pyramidal geometry. rsc.orgacs.org

Ruthenium(II): Ruthenium(II) forms a vast array of octahedral complexes, many of which are investigated for their catalytic and photophysical properties. Organometallic "piano-stool" complexes, where a Ru(II) center is coordinated to a p-cymene (B1678584) ring and a bidentate N,N-donor ligand, are common. Numerous Ru(II) complexes incorporating substituted pyridine-quinoline and biquinoline-based ligands have been synthesized and characterized. These ligands chelate to the ruthenium center, influencing the complex's stability and reactivity. Ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines have also been synthesized and show potential in the formation of redox-stable and emissive films.

Palladium complexes are of paramount importance in catalysis, particularly for cross-coupling and hydrogenation reactions. Quinoline-based ligands have been successfully employed to create active palladium catalysts. For example, Pd(II) complexes with a ligand derived from 3-aminoquinoline (B160951) and 2-hydroxybenzaldehyde have been shown to catalyze the selective hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. nih.gov In these complexes, which exhibit a square planar geometry, the quinoline derivative acts as a ligand that modulates the catalytic activity of the palladium center. nih.gov Other studies have explored palladium(II) halide complexes of quinolinylaminophosphonates, where the ligands can act as N,N-chelating agents, forming cis-[Pd(L)X₂] type complexes.

Crown Ether Complexes Involving Potassium Quinolin-8-olates

While the focus is on the 2-acetate (B119210) derivative, the coordination chemistry of related potassium quinolates provides valuable insights. Specifically, crown ether complexes of potassium quinolin-8-olates have been synthesized and characterized. acs.org In these structures, the potassium ion is complexed by a crown ether, such as 18-crown-6 (B118740), and the anionic quinolin-8-olate ligand. acs.org These complexes have demonstrated significant catalytic activity, particularly in the ring-opening polymerization of rac-lactide. acs.org The catalytic performance, including activity and stereoselectivity, is influenced by substituents on the quinoline ring. acs.org For example, the 18-crown-6 complex of potassium quinolin-8-olate shows high catalytic activity and good molecular weight control, achieving an isotacticity selectivity (Pm) of 0.75. acs.org In contrast, the introduction of electron-withdrawing groups, such as in the 5,7-dichloroquinolin-8-olate derivative, renders the complex inactive for this polymerization. acs.org

Table 1: Catalytic Activity of Potassium Quinolin-8-olate Crown Ether Complexes An interactive data table would be provided here in a fully interactive environment.

| Complex | Crown Ether | Substituent on Quinoline | Catalytic Activity (rac-lactide polymerization) | Isotacticity Selectivity (Pm) |

|---|---|---|---|---|

| Potassium quinolin-8-olate | 18-crown-6 | None | High | 0.75 acs.org |

| Potassium 2-methylquinolin-8-olate | 18-crown-6 | 2-Methyl | High | Not specified |

| Potassium 5-chloroquinolin-8-olate | 18-crown-6 | 5-Chloro | Lower | Poor |

| Potassium 5,7-dichloroquinolin-8-olate | 18-crown-6 | 5,7-Dichloro | Inactive | N/A |

Supramolecular Assemblies and Coordination Polymers

The ability of quinoline-based ligands to connect multiple metal centers is fundamental to the construction of supramolecular assemblies and coordination polymers. These materials are of great interest due to their tunable structures and potential applications in areas such as gas storage, catalysis, and luminescence.

Organic ligands are the primary building blocks that direct the assembly of metal ions into extended networks. Quinoline-carboxylate ligands are particularly effective as bridging agents. acs.org For instance, quinoline-2,3-dicarboxylic acid has been used to construct 0-D mononuclear zinc(II) compounds at low temperatures, which can be transformed into 2-D layered coordination polymers at higher temperatures. In these structures, the quinoline-based ligands bridge the metal centers, and further hydrogen bonding and π-π stacking interactions assemble the initial units into complex 3-D supramolecular networks. Similarly, quinoline-2,4-dicarboxylate has been employed with lanthanide ions to create novel 3D coordination polymers where the ligand acts as a bridging or bridging-chelating unit, linking two to five metal centers. acs.org The use of multimodal ligands, which offer different types of donor sites, provides an advanced strategy for controlling the topology and dimensionality of the resulting coordination frameworks. nih.gov

Derivatives and Analogues: Structure Reactivity Relationships

Quinolin-2-yl Substituted Ureas

Quinolin-2-yl substituted ureas represent a class of compounds where a urea (B33335) moiety is attached to the quinoline (B57606) ring at the 2-position. The urea functional group is a key pharmacophore in numerous clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets. nih.gov The conformational properties of ureas, particularly the potential for cis-trans isomerism and the degree of planarity, are influenced by the substituents on the nitrogen atoms and play a crucial role in their biological activity. nih.gov

The synthesis of quinolin-2-yl substituted ureas can be achieved through various methods, including the reaction of 2-aminoquinoline (B145021) with isocyanates or by generating a quinoline isocyanate intermediate followed by the addition of an amine. nih.gov A catalyst-free method for synthesizing N-quinolin-2-yl carbamates from N-hetaryl ureas and alcohols has also been reported, proceeding through a hetaryl isocyanate intermediate. rsc.org This method is suitable for a wide range of N-quinolin-2-yl substituted carbamates with both electron-donating and electron-withdrawing groups on the quinoline ring. rsc.org

While specific structure-reactivity relationship (SAR) studies on quinolin-2-yl ureas are not extensively detailed in the provided search results, general principles from related quinoxaline (B1680401) and quinoline urea analogs offer valuable insights. For instance, in a study of quinoxaline urea analogs, various substitutions on the quinoline ring were generally well-tolerated without a significant impact on the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov However, the nature of the substituent can significantly impact physicochemical properties like solubility. For example, the introduction of a methyl group on a urea nitrogen in a related N-1-naphthyl urea disrupted planarity and led to a 110-fold increase in solubility. nih.gov

The biological activity of quinoline-urea conjugates is an active area of research. For example, novel conjugates of quinoline and thiazolidinone urea have been designed and synthesized as potential anti-colorectal cancer agents. researchgate.net In these conjugates, the quinoline ring and the urea moiety were found to form significant hydrogen bonds with key amino acid residues (Met1160 and Lys1110) in the active site of target kinases. researchgate.net The substituents on a piperidine (B6355638) ring linking the quinoline and the phenylurea moieties were found to significantly influence the inhibitory activity against both kinases and cancer cells. researchgate.net

| Compound Class | Synthetic Route | Key Structural Features | General Reactivity/Activity | Reference |

| N-Quinolin-2-yl Carbamates | Reaction of N-hetaryl ureas with alcohols | Electron-donating/withdrawing groups on quinoline ring; various alkyl groups from alcohols | Proceeds via hetaryl isocyanate intermediate; good to high yields | rsc.org |

| Quinoxaline/Quinoline Urea Analogs | Condensation of quinoline amines with isocyanates | Substitutions on the quinoline/quinoxaline ring | Tolerates various substitutions; modulates NFκB activity | nih.gov |

| Quinoline-Thiazolidinone Urea Conjugates | Multi-step synthesis involving quinoline and thiazolidinone precursors | Piperidine linker between quinoline and phenylurea | Forms H-bonds with kinase active sites; substituents on piperidine influence activity | researchgate.net |

Quinoline-2-Carboxylic Acid Derivatives

Quinoline-2-carboxylic acid serves as a versatile starting material for the synthesis of a variety of derivatives with potential biological applications. Its derivatives have been explored for their antimicrobial, immunosuppressive, and antiviral activities, among others. ajchem-a.comacs.org

A study by Mohammed and Mousa (2025) detailed the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid, which were subsequently evaluated for their antimicrobial activity. ajchem-a.com The synthetic pathway commenced with the conversion of quinoline-2-carbonyl chloride to the corresponding hydrazide (E1). ajchem-a.comajchem-a.com This hydrazide served as a key intermediate for further derivatization.

Mannich Bases: Mannich bases are formed through the aminoalkylation of a compound containing an active hydrogen atom. nih.gov In the context of quinoline derivatives, Mannich bases of cinchophen (B1669042) (2-phenylquinoline-4-carboxylic acid) have been synthesized and shown to possess antimicrobial activity. hakon-art.com For derivatives of quinoline-2-carboxylic acid, Mannich bases were prepared from 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-thiol (E2), which was obtained from the reaction of the hydrazide (E1) with carbon disulfide. ajchem-a.comajchem-a.com The antimicrobial screening of these compounds revealed that their activity is dependent on the specific structural modifications. ajchem-a.com

Schiff Bases: Schiff bases are characterized by the C=N imine or azomethine group and are commonly formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov Starting from a hydrazide derived from quinoline-2-carboxylic acid, a series of Schiff bases were synthesized by condensation with various aromatic aldehydes. ajchem-a.comajchem-a.com The resulting compounds (E10-E12) were then used as precursors for further heterocyclic synthesis. ajchem-a.comajchem-a.com The biological evaluation of these Schiff bases indicated that they possess antimicrobial properties. ajchem-a.com For instance, compound E11, a Schiff base, demonstrated significant activity against the Gram-positive bacterium S. aureus. ajchem-a.com

Heterocyclic Derivatives: The Schiff bases derived from quinoline-2-carboxylic acid were further cyclized to yield thiazolidinone and tetrazole derivatives. ajchem-a.comajchem-a.com The reaction of the Schiff bases with thioglycolic acid afforded thiazolidinone derivatives (E13-E15), while reaction with sodium azide (B81097) yielded tetrazole derivatives (E16-E18). ajchem-a.comajchem-a.com Thiazolidinones are known to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. ajchem-a.com The antimicrobial testing of these newly synthesized heterocyclic derivatives showed that compound E17 (a tetrazole derivative) exhibited high activity against S. aureus, comparable to the antibiotic amoxicillin. ajchem-a.com

The structure-activity relationship of these derivatives suggests that the introduction of different heterocyclic moieties and substituents on the aromatic rings significantly influences their antimicrobial efficacy.

| Derivative Type | Key Intermediate | Synthetic Reaction | Resulting Heterocycle | Notable Antimicrobial Activity | Reference |

| Mannich Base | 5-(Quinolin-2-yl)-1,3,4-oxadiazole-2-thiol (E2) | Reaction with various amines | - | Dependent on amine substituent | ajchem-a.com |

| Schiff Base | Hydrazide of quinoline-2-carboxylic acid (E9) | Condensation with aromatic aldehydes | - | High activity against S. aureus (E11) | ajchem-a.com |

| Thiazolidinone | Schiff bases (E10-E12) | Reaction with thioglycolic acid | Thiazolidinone | General antimicrobial properties | ajchem-a.com |

| Tetrazole | Schiff bases (E10-E12) | Reaction with sodium azide | Tetrazole | High activity against S. aureus (E17) | ajchem-a.com |

Quinoline-2-One Derivatives

Quinoline-2-one, also known as carbostyril, is a structural isomer of quinoline and a core component of many biologically active compounds. Derivatives of quinoline-2-one have been investigated for a range of pharmacological activities.

A series of novel N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been synthesized and evaluated for their cytotoxic effects. ajchem-a.com The synthesis involved the reaction of 2-quinolinone with acrylic acid derivatives to yield 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. ajchem-a.com The resulting ester was then converted to the corresponding hydrazide, which served as a building block for further modifications, including the synthesis of N-hydroxyl propanamides, oxadiazoles, and thiosemicarbazides. ajchem-a.com

The structure-activity relationship studies of these compounds revealed that the nature of the N-alkyl substituent on the propanamide side chain plays a crucial role in their cytotoxic activity. Among the synthesized derivatives, N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (compound 9e) exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 1.32 µM, which is comparable to the standard drug doxorubicin (B1662922) (IC₅₀ = 1.21 µM). ajchem-a.com This compound also showed potent inhibition of the epidermal growth factor receptor (EGFR) with an IC₅₀ value of 16.89 nM, surpassing the activity of the known EGFR inhibitor Erlotinib (IC₅₀ = 29.8 nM). ajchem-a.com

Molecular docking studies suggested that compound 9e has a good binding affinity towards EGFR, with a binding energy of -17.89 kcal/mol, and forms hydrogen bond interactions with the key amino acid Met 769. ajchem-a.com The structural assignment of these derivatives was confirmed through 1H and 13C NMR spectroscopy and physicochemical analysis. nih.gov For instance, the 1H NMR spectrum of N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9c) displayed characteristic signals for the CH₂CO and NCH₂ groups, as well as signals corresponding to the isopropyl amine residue. nih.gov

| Compound | N-Alkyl Substituent | Cytotoxicity (MCF-7, IC₅₀) | EGFR Inhibition (IC₅₀) | Reference |

| 9e | Isopropyl | 1.32 µM | 16.89 nM | ajchem-a.com |

| Doxorubicin | - | 1.21 µM | - | ajchem-a.com |

| Erlotinib | - | - | 29.8 nM | ajchem-a.com |

Quinolinyl Chalcones

Quinolinyl chalcones are a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, where one of the rings is a quinoline moiety. mdpi.comresearchgate.net These compounds have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. mdpi.comresearchgate.net The structure-activity relationship of quinolinyl chalcones is closely linked to the substitution pattern on both the quinoline and the other aromatic ring. mdpi.com

Modifications in the structure of quinolinyl chalcones can lead to new medicinal agents with improved potency and reduced toxicity. mdpi.com For example, a series of novel quinoline-chalcone derivatives were synthesized and evaluated for their antiproliferative activity. hakon-art.com Among them, compound 24d displayed potent activity against a panel of cancer cell lines with IC₅₀ values ranging from 0.009 to 0.016 µM. hakon-art.com Mechanistic studies revealed that this compound binds to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis. hakon-art.com

The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones is crucial for their biological activity, which is often mediated through reactions with thiols, such as in cysteine residues of proteins. researchgate.net A kinetic thiol assay has been developed to assess the reactivity of chalcones in thia-Michael additions, providing a tool to establish clear structure-activity relationships. researchgate.net

Furthermore, quinolyl-thienyl chalcones have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are therapeutic targets for neurodegenerative disorders. ajchem-a.com In one study, compound 5i showed potent MAO-A inhibition with an IC₅₀ of 0.047 µM, while compound 4l was a potent MAO-B inhibitor with an IC₅₀ of 0.063 µM. ajchem-a.com Molecular modeling studies helped to elucidate the binding interactions of these compounds with the active sites of MAO-A and MAO-B. ajchem-a.com

| Compound Class | Biological Activity | Key Structural Features | Mechanism of Action | Reference |

| Quinoline-Chalcone Derivatives | Anticancer | Specific substitution patterns on quinoline and phenyl rings | Tubulin polymerization inhibition | hakon-art.com |

| Quinolyl-Thienyl Chalcones | MAO Inhibition | Thienyl and quinolyl moieties | Inhibition of MAO-A and MAO-B | ajchem-a.com |

| General Quinolinyl Chalcones | Anti-inflammatory, Antibacterial, Anti-HIV | α,β-unsaturated carbonyl system | Varied, often involving thiol interactions | mdpi.comresearchgate.net |

Quinoline-Sulfonamide Conjugates

Quinoline-sulfonamide conjugates are hybrid molecules that combine the structural features of a quinoline ring and a sulfonamide group. This combination can lead to compounds with enhanced biological activity and novel mechanisms of action. rsc.org Both quinolines and sulfonamides are well-established pharmacophores. Quinolones are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, while sulfonamides interfere with the bacterial folate biosynthesis pathway by inhibiting dihydropteroate (B1496061) synthase (DHPS). rsc.org

The synthesis of quinoline-sulfonamide conjugates often involves the reaction of a substituted aminoquinoline with a sulfonyl chloride. A series of new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) were prepared and evaluated for their anticancer and antimicrobial activities. The study found that the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring was crucial for biological activity. Compound 3c, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, showed the highest activity against three cancer cell lines and methicillin-resistant S. aureus (MRSA) isolates, with efficacy comparable to standard drugs like cisplatin (B142131) and oxacillin.

In another study, a series of quinoline-sulfonamide hybrid compounds were synthesized and evaluated as antibacterial agents. rsc.org The compound N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide (QS-3) demonstrated broad-spectrum antibacterial activity, particularly against antibiotic-resistant strains. rsc.org Molecular docking studies suggested that QS-3 interacts with the DNA gyrase enzyme. rsc.org

The structure-activity relationship of these conjugates is influenced by the substitution pattern on both the quinoline ring and the sulfonamide moiety. For instance, in a library of 8-sulfonamidoquinoline derivatives screened against matrix metalloproteinases (MMPs), the potency and selectivity varied depending on the sulfonamide substituent. Small substituents like thiophene (B33073) or p-trifluoromethylphenyl led to a preference for MMP-2 and -8, while larger substituents resulted in broad-spectrum activity.

| Compound Series | Target | Key for Activity | Most Potent Compound | Reference |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Cancer cells, MRSA | Unsubstituted 8-OH group | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | |

| Quinoline-sulfonamide hybrids | Bacteria (Gram-positive and Gram-negative) | 7-chloroquinoline and methoxybenzenesulfonamide moieties | N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide (QS-3) | rsc.org |

| 8-Sulfonamidoquinoline derivatives | Matrix Metalloproteinases (MMPs) | Nature of sulfonamide substituent | Varies with substituent size (e.g., thiophene for MMP-2/8 selectivity) |

Quinoline-Oxazoline Compounds

The synthesis of quinoline-oxazoline compounds can be envisioned to start from potassium 2-(quinolin-2-yl)acetate. A plausible synthetic route involves the initial conversion of the potassium salt to its corresponding carboxylic acid, quinaldic acid, or an activated form such as an acid chloride or ester. This activated intermediate can then undergo a condensation and subsequent cyclization reaction with a suitable amino alcohol.

A well-established method for the synthesis of 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides. For instance, quinaldic acid can be reacted with an amino alcohol like 2-aminoethanol in the presence of a coupling agent to form the intermediate N-(2-hydroxyethyl)quinoline-2-carboxamide. This amide can then be cyclized to the corresponding quinoline-2-oxazoline. A patent describes the synthesis of quinoline-oxazoline compounds from quinaldic acid, highlighting the importance of this precursor. google.com The orientation of the oxazoline (B21484) moiety adjacent to the quinoline nitrogen allows for the formation of bidentate ligands capable of complexing with coordination centers like palladium, which are useful in catalytic oxidations. google.com

The reaction conditions for such cyclizations can vary. For example, the use of p-toluenesulfonyl chloride and N,N-dimethylaminopyridine can facilitate the conversion of the intermediate amide to the oxazoline. google.com The choice of solvent, such as dichloroethane (DCE), and reaction temperature are also critical parameters for achieving high yields. google.com

Table 1: Plausible Synthesis of Quinoline-Oxazoline from this compound

| Step | Reactant(s) | Reagent(s)/Conditions | Intermediate/Product |

| 1 | This compound | Acidification (e.g., HCl) | Quinaldic acid |

| 2 | Quinaldic acid, 2-Aminoethanol | Coupling agent (e.g., DCC, EDC) | N-(2-hydroxyethyl)quinoline-2-carboxamide |

| 3 | N-(2-hydroxyethyl)quinoline-2-carboxamide | Dehydrating agent (e.g., TsCl, DMAP) | Quinoline-2-oxazoline |

This table presents a hypothetical, yet chemically sound, synthetic pathway.

Spirocyclic Quinoline Derivatives

The synthesis of spirocyclic quinoline derivatives from this compound presents a more complex synthetic challenge. A potential strategy involves leveraging the reactivity of the α-methylene group of the acetate (B1210297) moiety. This group can be deprotonated to form a nucleophilic carbanion, which can then participate in cycloaddition reactions.

One possible approach is a 1,3-dipolar cycloaddition reaction. For instance, the ester derivative, ethyl 2-(quinolin-2-yl)acetate, could be reacted with a suitable dipolarophile. The in-situ generation of an azomethine ylide from the reaction of an isatin (B1672199) and a primary amine, followed by its reaction with the quinoline-containing dipolarophile, could lead to the formation of novel spiro[indolin-3,2′-pyrrolidin]-2-one derivatives. researchgate.net The synthesis of spiro[pyrrolidine-3,3′-quinoline]-2,2′-diones has been reported, highlighting the interest in such scaffolds for their potential biological activities. nih.govnih.gov

Alternatively, intramolecular cyclization strategies could be employed. While direct examples starting from this compound are scarce, the general principles of forming spirocycles can be applied. For example, if the quinoline acetate were functionalized with a suitable tether containing an electrophilic center, an intramolecular cyclization could lead to a spirocyclic system at the 2-position. The synthesis of novel spiro-oxazino-quinoline derivatives has been achieved starting from 2-aminoquinoline-3-carbonitrile, demonstrating the feasibility of forming spiro structures on the quinoline core. nih.gov

Table 2: Potential Strategies for Spirocyclic Quinoline Derivative Synthesis

| Strategy | Key Reaction | Potential Starting Material Derivative | Target Spiro-System |

| 1,3-Dipolar Cycloaddition | Reaction with azomethine ylides | Ethyl 2-(quinolin-2-yl)acetate | Spiro[quinoline-2,X'-pyrrolidine] |

| Intramolecular Cyclization | Functionalization and ring closure | Modified quinoline-2-acetic acid | Various spiro-heterocycles |

This table outlines hypothetical synthetic strategies based on known chemical principles.

Exploration of Substituent Effects on Reactivity

The reactivity of this compound and its derivatives in the formation of quinoline-oxazolines and spirocyclic compounds is significantly influenced by the nature and position of substituents on the quinoline ring. These substituents can exert both electronic and steric effects, altering the reactivity of the key functional groups involved in the cyclization reactions.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, on the quinoline ring will decrease the electron density of the ring system. This has several consequences:

It increases the electrophilicity of the carbonyl carbon in the acetate or its activated derivatives, making it more susceptible to nucleophilic attack by the amino alcohol in oxazoline synthesis.

It decreases the nucleophilicity of the quinoline nitrogen, which could affect its role in coordinating with catalysts or influencing the reaction environment.

For reactions involving the α-methylene group, EWGs can increase its acidity, facilitating deprotonation and the formation of the carbanion needed for spirocycle formation.

Studies on quinoline photoremovable protecting groups have shown that substituents like cyano groups can significantly alter the photochemical properties. nih.gov

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, will increase the electron density of the quinoline ring. This leads to the opposite effects:

It decreases the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack.

It increases the nucleophilicity of the quinoline nitrogen, which could enhance its coordinating ability.

It decreases the acidity of the α-methylene protons, making carbanion formation more difficult.

In the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines, it was observed that both electron-rich and electron-deficient aryl groups on the alkyne generally led to good yields, while a strongly electron-withdrawing nitro group on the arene prevented cyclization. nih.gov This suggests a complex interplay of electronic factors in cyclization reactions involving the quinoline scaffold.

Steric Effects:

Bulky substituents near the 2-position of the quinoline ring can sterically hinder the approach of reactants. In the synthesis of quinoline-oxazolines, a bulky group could impede the attack of the amino alcohol on the carbonyl carbon.

Similarly, in the formation of spirocycles, steric hindrance around the α-methylene group could obstruct the approach of the dipolarophile or the intramolecular cyclization process.

The yield of cyclization reactions can be sensitive to steric hindrance, as seen in the synthesis of quinolines where sterically hindered silyl (B83357) or t-butyl groups on the alkyne prevented the desired reaction. nih.gov

Table 3: Predicted Substituent Effects on Reactivity

| Substituent Type on Quinoline Ring | Effect on Oxazoline Formation (Carbonyl Reactivity) | Effect on Spirocycle Formation (α-Methylene Acidity) |

| Electron-Withdrawing (e.g., -NO2, -CN) | Increase | Increase |

| Electron-Donating (e.g., -OCH3, -NH2) | Decrease | Decrease |

| Steric Hindrance (near position 2) | Decrease | Decrease |

This predictive table is based on general principles of organic reactivity.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Diversification

The synthesis of quinoline (B57606) derivatives is a dynamic field, with continuous efforts to develop more efficient and versatile methods. mdpi.com Future research will likely focus on creating a diverse library of derivatives from potassium 2-(quinolin-2-yl)acetate. This involves exploring novel catalytic systems, such as transition metal catalysts like palladium, copper, and rhodium, to facilitate new bond formations and functionalization of the quinoline core. mdpi.comnih.gov Strategies like one-pot multi-component reactions are gaining traction as they offer an economical and environmentally friendly approach to generating complex molecules from simple precursors. nih.gov Furthermore, the use of microwave-assisted synthesis is expected to accelerate reaction times and improve yields, enabling the rapid production of a wide array of quinoline-based compounds for further investigation. mdpi.com

Advanced Spectroscopic Investigations at the Molecular Level

A deeper understanding of the molecular structure and dynamics of this compound and its derivatives is crucial for predicting their properties and reactivity. Advanced spectroscopic techniques will play a pivotal role in these investigations. Techniques like Raman spectroscopy can provide detailed information about the vibrational structure of the molecules, offering insights into chemical bonding and molecular arrangement. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, will continue to be essential for elucidating the precise structure of newly synthesized derivatives. mdpi.comacs.org These advanced analytical methods will enable researchers to establish clear structure-property relationships, guiding the design of molecules with specific desired characteristics.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. Density Functional Theory (DFT) calculations, for instance, can predict various molecular properties, including electronic structure, reactivity, and spectroscopic signatures. semanticscholar.orgrsc.org By simulating reaction mechanisms and predicting the outcomes of different synthetic routes, computational chemistry can significantly streamline the experimental process, saving time and resources. rsc.org This integrated approach allows for a more rational design of new quinoline derivatives with tailored electronic and optical properties. For example, computational studies can help identify promising candidates for applications in nonlinear optics by predicting their hyperpolarizability. semanticscholar.org

Expansion of Catalytic Applications in Organic Synthesis

The quinoline moiety itself can act as a ligand in transition metal catalysis. Future research is expected to explore the catalytic activity of metal complexes derived from this compound in a broader range of organic transformations. These could include cross-coupling reactions, C-H activation, and asymmetric synthesis. mdpi.com The development of catalysts based on this scaffold could lead to more efficient and selective synthetic methods for producing valuable organic compounds. The tunability of the quinoline structure allows for the fine-tuning of the catalyst's steric and electronic properties, potentially leading to enhanced catalytic performance.

Exploration of Novel Coordination Architectures